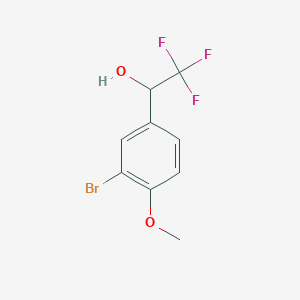

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Description

Molecular Formula: C₉H₈BrF₃O₂ SMILES: COC₁=C(C=C(C=C₁)C(C(F)(F)F)O)Br InChIKey: JKZPYJJPAHZBFZ-UHFFFAOYSA-N Structural Features: This compound features a bromine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring, coupled with a trifluoroethanol moiety.

Availability: It is commercially available from suppliers like CymitQuimica, with pricing ranging from €127.00 (50 mg) to €1,860.00 (10 g) . Enamine Ltd. and Arctom Scientific also list enantiomerically pure forms, such as the (1S)-enantiomer (CAS 1461689-27-9), highlighting its relevance in stereoselective synthesis .

Properties

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZPYJJPAHZBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physical Properties

Key Observations:

Functional Group Modifications

Table 2: Trifluoroethanol vs. Related Bioisosteres

Key Findings:

- The trifluoroethanol group in the target compound outperforms non-fluorinated alcohols (e.g., -CH₂OH) in BBB penetration due to its lipophilic trifluoromethyl group .

- Compared to trifluoromethylketones, the trifluoroethanol moiety avoids equilibrium with hydrated forms, offering greater stability in physiological conditions .

Enantiomeric Considerations

The (1S)-enantiomer of this compound (CAS 1461689-27-9) is explicitly marketed for stereoselective synthesis, underscoring the importance of chirality in pharmacological activity. Enantiopure forms are critical for optimizing binding affinity and minimizing off-target effects .

Biological Activity

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and antiproliferative effects, based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C9H8BrF3O |

| Molecular Weight | 284.08 g/mol |

| IUPAC Name | 1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol |

| PubChem CID | 1249929-52-9 |

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related brominated phenolic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes and interference with metabolic processes.

Case Study:

In a study evaluating the antibacterial activity of halogenated phenols, it was found that derivatives with bromine substituents demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 62.5 to 125 µg/mL against MRSA strains .

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. Preliminary in vitro studies suggest that it may inhibit the growth of human cancer cells through apoptosis induction and cell cycle arrest.

Research Findings:

A recent investigation into similar structures revealed that certain trifluoroethyl derivatives exhibited IC50 values ranging from 200 to 300 µg/mL against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines . This suggests potential utility in cancer therapeutics.

The biological activity of this compound can be attributed to:

- Membrane Disruption: The presence of halogen atoms enhances lipophilicity, allowing the compound to integrate into lipid membranes.

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.